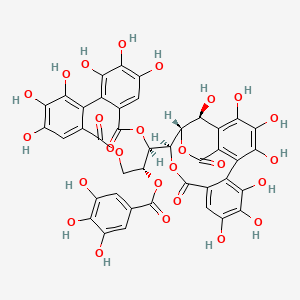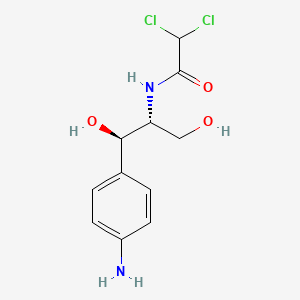
2,4,6-Trichlorophenyl-4'-aminophenyl ether
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,4,6-Trichlorophenyl-4’-aminophenyl ether consists of a phenyl ring substituted with three chlorine atoms and an ether linkage to another phenyl ring substituted with an amino group.Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Field
This compound has been used in the field of Medicinal Chemistry .
Application Summary
The compound has been involved in the synthesis of antidepressant molecules via metal-catalyzed reactions . It’s also been used in the study of the utilization of drugs and their biological effects .
Methods and Procedures
The specific methods and procedures for these applications are not detailed in the sources. However, it’s mentioned that many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
Results or Outcomes
The outcomes of these applications are not specified in the sources. However, the development of new pharmaceutical compounds is a significant area of study in this discipline .
Application in Environmental Health
Field
This compound has been used in the field of Environmental Health .
Application Summary
The compound and its amino derivative have been studied for their effects on androgen and estrogen receptor activities .
Methods and Procedures
The methods used include reporter gene assays for human androgen receptor (hAR) and human estrogen receptor-a (hERa) using Chinese hamster ovary cells .
Results or Outcomes
It was found that both the compound and its amino derivative have potent antiandrogenic activities as well as estrogenic activities .
Application in Analytical Chemistry
Field
This compound has been used in the field of Analytical Chemistry .
Application Summary
The compound has been involved in the simultaneous determination of pesticides in river water .
Methods and Procedures
The method used is stir bar sorptive extraction (SBSE)-thermal desorption (TD)-gas chromatography-mass spectrometry (GC-MS) .
Results or Outcomes
The outcomes of this application are not specified in the sources .
Application in Proteomics Research
Field
This compound has been used in the field of Proteomics Research .
Application Summary
The compound is used in proteomics research as a product for studying protein structure and function .
Methods and Procedures
The specific methods and procedures for these applications are not detailed in the sources .
Results or Outcomes
The outcomes of these applications are not specified in the sources .
Application in Environmental Toxicology
Field
This compound has been used in the field of Environmental Toxicology .
Application Summary
The compound and its amino derivative have been studied for their potential as endocrine disruptors in humans and other animals .
Methods and Procedures
The methods used include reporter gene assays for human androgen receptor (hAR) and human estrogen receptor-a (hERa) using Chinese hamster ovary cells .
Results or Outcomes
It was found that both the compound and its amino derivative may act as endocrine disruptors via AR and ERa in humans and other animals .
Application in Herbicide Production
Field
This compound has been used in the field of Herbicide Production .
Application Summary
The compound was widely used in large quantities as a herbicide to control various weeds in rice fields in Japan during the period 1965-1994 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,4,6-trichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIXMXKRLYKJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73166-60-6 (hydrochloride) | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20180919 | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
CAS RN |
26306-61-6 | |
| Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)


![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
